molecular formula C22H21N3O B11611836 1-benzyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine

1-benzyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine

Cat. No.: B11611836
M. Wt: 343.4 g/mol
InChI Key: SWYHDLMPLNYQRF-UHFFFAOYSA-N
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Description

1-BENZYL-3-(2-PHENOXYETHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-3-(2-PHENOXYETHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE typically involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as N,N-dimethylformamide (DMF) and sulfur, which facilitate the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of biopolymer-based solid acid catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-3-(2-PHENOXYETHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Scientific Research Applications

1-BENZYL-3-(2-PHENOXYETHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-BENZYL-3-(2-PHENOXYETHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-BENZYL-3-(2-PHENOXYETHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE is unique due to its specific substitution pattern and the presence of both benzyl and phenoxyethyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C22H21N3O

Molecular Weight

343.4 g/mol

IUPAC Name

1-benzyl-3-(2-phenoxyethyl)benzimidazol-2-imine

InChI

InChI=1S/C22H21N3O/c23-22-24(15-16-26-19-11-5-2-6-12-19)20-13-7-8-14-21(20)25(22)17-18-9-3-1-4-10-18/h1-14,23H,15-17H2

InChI Key

SWYHDLMPLNYQRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N(C2=N)CCOC4=CC=CC=C4

Origin of Product

United States

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